molecular formula C11H13NO3 B8375994 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid

3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid

Cat. No. B8375994
M. Wt: 207.23 g/mol
InChI Key: DLNQZPJCLLSKPP-UHFFFAOYSA-N
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Description

3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(4-oxo-1,5,6,7-tetrahydroindol-3-yl)propanoic acid

InChI

InChI=1S/C11H13NO3/c13-9-3-1-2-8-11(9)7(6-12-8)4-5-10(14)15/h6,12H,1-5H2,(H,14,15)

InChI Key

DLNQZPJCLLSKPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CN2)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-aminolevulinic acid hydrochloride (1.68 g, 10 mmol), 1,3-cyclohexanedione (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL) was stirred at 110° C. for 4 hr and then cooled. The precipitate which formed was collected by vacuum filtration, washed with 30% of ethanol in water and dried under vacuum to give 1.7 g (82%) of 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-propionic acid.
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1.68 g
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1.12 g
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1.64 g
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10 mL
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Synthesis routes and methods II

Procedure details

A mixture of 5-aminolevulinic acid hydrochloride (2, 50.0 g, 0.298 mol), 1,3-cyclohexanedione (1, 40.2 g, 0.359 mol), and sodium acetate (48.8 g, 0.595 mol) was added with H2O (125 mL). The reaction mixture was heated at 100° C. for 16 h. The solution was cooled to room temperature and the resultant precipitate was filtered, washed with water (200 mL×2), and air-dried to give 3-carboxyethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole (3, 50.5 g, 0.245 mol) as yellow solids in 82% yield.
Quantity
50 g
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reactant
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40.2 g
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48.8 g
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125 mL
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Synthesis routes and methods III

Procedure details

The route shown in Scheme 1 below exemplifies synthesis of the indolinone compounds of the present invention. A reaction mixture of 1,3-cyclohexanedione (1), 5-aminolevulinic acid hydrochloride (2), sodium acetate, and H2O is heated at 100° C. for 16 h to give 3-carboxyethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole (3). A solution of 3 in ethanol (100 mL) is added with sulfuric acid. The resulting reaction mixture is refluxed for 12 h to provide 3-(3-ethoxy-3-oxopropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole (4) as yellow solids. Trimethylorthoformate is then added to a solution (47 mL) containing 4 in trifluoroacetic acid at 0° C. The reaction mixture thus formed is stirred at 0° C. for 30 min, warmed up to room temperature, and stirred for 2.0 h. The mixture is then added with ethyl acetate, water, and NaOH. The organic layer is collected, washed with saturated aqueous NaHCO3, dried over MgSO4 (s), and concentrated under reduced pressure. The oily residue is purified to give 3-(3-ethoxy-3-oxopropyl)-2-formyl-4-oxo-4,5,6,7-tetrahydro-1H-indole (5) as yellow solids. Next, a mixture of 5 and an indolin-2-one (6) is added into EtOH and piperidine. The resulting solution is refluxed for 12 h. The resultant precipitate is filtered and washed with EtOH to provide the corresponding (Z)-3-((3-(3-ethoxy-3-oxopropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)methylene)indolin-2-one (7). To obtain the corresponding carboxylic acid (8), 3.0 N aqueous NaOH is added into a solution of 7 in EtOH; the resulting mixture is refluxed for 2 h and cooled to room temperature; the solution is then acidified with 6 N HCl to pH 3.0; and the resultant precipitate is filtered and washed with MeOH. To afford the corresponding sodium salt (9), a mixture of aqueous NaOH, MeOH, and 8 can be stirred and heated to boiling; 2-propanol can then be slowly added to the mixture; and the solution can be stirred for 12 h.
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Synthesis routes and methods IV

Procedure details

5-Aminolevulinic acid hydrochloride salt (13.7 g, 0.1 mol), sodium acetate (41 g, 0.2 mol), and 1,2-cyclohexanedione (11.2 g, 0.1 mol) were stirred for 20 hours in 200 ml of water at 50° C. The mixture was cooled and the solid product collected by vacuum filtration and washed with 50% ethanol in water. The product was slurry-washed in 100 ml of 50% ethanol in water, collected and dried under vacuum to give 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid (12 g, 67% yield).
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13.7 g
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reactant
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41 g
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11.2 g
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reactant
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200 mL
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solvent
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